Product packaging for cis-2-tert-Butylcyclohexyl acetate(Cat. No.:CAS No. 20298-69-5)

cis-2-tert-Butylcyclohexyl acetate

Cat. No.: B1293820
CAS No.: 20298-69-5
M. Wt: 198.30 g/mol
InChI Key: FINOAUDUYKVGDS-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-tert-Butylcyclohexyl acetate (CAS 20298-69-5) is a chemical compound of significant interest in fragrance research and synthetic organic chemistry . With a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol, it is characterized by a density of 0.9±0.1 g/cm³ and a boiling point of 222.2±8.0 °C at 760 mmHg . Its primary research value lies in its use as a fragrance ingredient, where its specific stereochemistry imparts distinct olfactory properties . The compound's mechanism of action in this context involves interaction with olfactory receptors, and its conformational behavior, influenced by the sterically demanding tert-butyl group, makes it a valuable model for stereochemical studies . The synthesis of this compound and its precursor, cis-2-tert-butylcyclohexanol, is often achieved through the catalytic hydrogenation of 2-tert-butylphenol using catalysts such as nickel or iron . Researchers utilize this compound in the development and study of fragrances, as well as in investigations of selective chemical transformations and conformational analysis . This product is strictly for research use only and is not intended for human or veterinary application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1293820 cis-2-tert-Butylcyclohexyl acetate CAS No. 20298-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20298-69-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(1S,2S)-2-tert-butylcyclohexyl] acetate

InChI

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1

InChI Key

FINOAUDUYKVGDS-MNOVXSKESA-N

SMILES

CC(=O)OC1CCCCC1C(C)(C)C

Isomeric SMILES

CC(=O)O[C@H]1CCCC[C@H]1C(C)(C)C

Canonical SMILES

CC(=O)OC1CCCCC1C(C)(C)C

Other CAS No.

20298-69-5

physical_description

Pellets or Large Crystals;  Liquid

Pictograms

Environmental Hazard

Origin of Product

United States

Stereochemical Analysis and Conformational Studies of Cis 2 Tert Butylcyclohexyl Acetate

Fundamental Principles of Cyclohexane (B81311) Conformational Isomerism

Cyclohexane, a six-membered cycloalkane, is not a planar molecule. To alleviate the angle strain inherent in a flat hexagonal structure (where bond angles would be 120°) and the torsional strain from eclipsed bonds, the ring puckers into several three-dimensional conformations. The most stable of these is the chair conformation , which possesses ideal tetrahedral bond angles of approximately 109.5° and a perfectly staggered arrangement of all substituents, rendering it free of both angle and torsional strain. chemicalbook.comspecialchem.com

In the chair conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions: six are axial , oriented parallel to the principal axis of the ring, and six are equatorial , pointing away from the perimeter of the ring. google.com Cyclohexane undergoes a rapid process of ring interconversion known as a ring flip , where one chair conformation converts into another. specialchem.com During this flip, all axial positions become equatorial, and all equatorial positions become axial. specialchem.com

Other, less stable conformations include the boat , twist-boat , and half-chair forms. mdpi.com The boat conformation is destabilized by torsional strain from eclipsed bonds and a significant steric interaction between the "flagpole" hydrogens. nih.gov The twist-boat is an intermediate conformation with less strain than the boat, while the half-chair is a high-energy transition state in the interconversion between the chair and twist-boat forms. mdpi.comnih.gov For most substituted cyclohexanes, the chair conformation is the most populated and energetically significant.

Steric Influence of the tert-Butyl Group on Cyclohexane Ring Conformations

The size of a substituent group plays a critical role in determining the conformational preference of a substituted cyclohexane. The tert-butyl group, -C(CH₃)₃, is exceptionally bulky. When a tert-butyl group is forced into an axial position, it experiences significant steric hindrance from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This destabilizing interaction, known as a 1,3-diaxial interaction , creates substantial steric strain. wikipedia.orglibretexts.org Consequently, a tert-butyl substituent strongly prefers to occupy the more spacious equatorial position, where such interactions are avoided. libretexts.orgmasterorganicchemistry.com

A-Value and Conformational Locking Effects

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. The tert-butyl group has one of the largest A-values, typically cited as approximately 4.9 to 5.0 kcal/mol. wikipedia.orglibretexts.org

This high energy penalty for placing a tert-butyl group in an axial position means that the equilibrium for a tert-butylcyclohexane (B1196954) lies overwhelmingly towards the conformer where the tert-butyl group is equatorial. The ratio of equatorial to axial conformers can be as high as 10,000:1. chemspider.com This effect is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively holding the cyclohexane ring in the conformation where it occupies an equatorial position. chemspider.com

Substituent GroupA-Value (kcal/mol)
-H0
-Cl0.53
-OH0.87
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.8
-CH(CH₃)₂ (Isopropyl)2.2
-O-C(O)CH₃ (Acetate)~0.7
-C(CH₃)₃ (tert-Butyl)~5.0

Table 1: Approximate A-values for common substituents on a cyclohexane ring. Data sourced from various organic chemistry resources. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Conformational Equilibrium and Population Dynamics of cis-2-tert-Butylcyclohexyl Acetate (B1210297)

In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. In the case of cis-2-tert-butylcyclohexyl acetate, there are two possible chair conformations that can exist in equilibrium:

A conformation with an equatorial tert-butyl group and an axial acetate group (e,a).

A conformation with an axial tert-butyl group and an equatorial acetate group (a,e).

Due to the powerful conformational locking effect of the tert-butyl group, the equilibrium is overwhelmingly shifted toward the conformer where this bulky group occupies the equatorial position. The alternative, with the tert-butyl group in the axial position, would introduce severe 1,3-diaxial strain, making it highly energetically unfavorable.

The energy difference between these two conformers can be estimated by the difference in the A-values of the two substituents. With an A-value of ~5.0 kcal/mol for the tert-butyl group and ~0.7 kcal/mol for the acetate group, the conformer with the axial tert-butyl group is destabilized by approximately 5.0 kcal/mol, while the conformer with the axial acetate group is destabilized by only about 0.7 kcal/mol. Therefore, the conformer with the equatorial tert-butyl group and axial acetate group is significantly more stable. The estimated free energy difference (ΔG°) for the equilibrium is approximately 4.3 kcal/mol (5.0 kcal/mol - 0.7 kcal/mol), favoring the (e,a) conformation. This large energy difference ensures that at any given time, the vast majority of this compound molecules will exist in the conformation where the tert-butyl group is equatorial and the acetate group is axial.

Diastereoisomerism and Stereochemical Purity in Academic Investigations

This compound has a diastereomer, trans-2-tert-butylcyclohexyl acetate. In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the tert-butyl group and the acetate group can occupy equatorial positions (e,e). This (e,e) conformation is generally the most stable for 1,2-disubstituted cyclohexanes.

The distinction between these diastereomers is critical, particularly in industrial applications such as the fragrance industry. google.com The cis isomer is known commercially as Agrumex HC and is valued for its specific fruity, citrus-like odor. chemicalbook.comgoogle.com The trans isomer, by contrast, possesses a more woody and camphor-like scent. chemicalbook.com Consequently, chemical synthesis in academic and industrial research often focuses on maximizing the yield of the desired cis diastereomer. For instance, methods for producing the precursor, cis-2-tert-butylcyclohexanol (B1618334), have been developed to achieve a high cis:trans isomer ratio, often exceeding 90:10, to ensure the final acetate product has the desired olfactory properties. google.com

Synthetic Methodologies and Stereocontrol in the Preparation of Cis 2 Tert Butylcyclohexyl Acetate

Conventional Synthetic Approaches to cis-2-tert-Butylcyclohexyl Acetate (B1210297)

Traditional methods for the synthesis of cis-2-tert-butylcyclohexyl acetate primarily involve the formation of the precursor alcohol, 2-tert-butylcyclohexanol (B1585498), followed by esterification. The initial synthesis of the alcohol is the critical step where the cis/trans isomer ratio is largely determined.

Esterification Reactions of 2-tert-Butylcyclohexanol Precursors

The final step in the synthesis of this compound is the esterification of 2-tert-butylcyclohexanol. chemicalbook.com This is a well-established reaction, and various acetylating agents can be employed. The crude mixture of 2-tert-butylcyclohexanol isomers obtained from hydrogenation can often be used directly without further purification. google.com

Common acetylating agents include:

Acetic anhydride (B1165640) google.com

Acetic acid google.com

Acetyl chloride google.com

The choice of reagent can be influenced by factors such as cost, reactivity, and the desired reaction conditions.

Hydrogenation-Acetylation Sequences from Aromatic Precursors

A prevalent industrial method for producing 2-tert-butylcyclohexanol, the direct precursor to the target acetate, is the hydrogenation of 2-tert-butylphenol (B146161). google.comgoogle.com This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring. The choice of catalyst and reaction conditions plays a pivotal role in determining the ratio of cis to trans isomers in the resulting alcohol. google.com Following the hydrogenation, the resulting 2-tert-butylcyclohexanol is acetylated to yield 2-tert-butylcyclohexyl acetate. google.com

A notable process involves the hydrogenation of 2-tert-butylphenol in the presence of a nickel/iron catalyst mixture and 2-tert-butylcyclohexyl acetate itself. google.comgoogle.com This method has been shown to produce a high ratio of the desired cis-2-tert-butylcyclohexanol (B1618334), with cis-to-trans isomer mixtures reaching up to 95:5. google.com The addition of the acetate in the hydrogenation step is reported to significantly extend the catalyst's lifetime. google.comgoogle.com

Cyclohexanone-Based Synthetic Routes

An alternative approach begins with 2-tert-butylcyclohexanone (B158629). The reduction of this ketone yields 2-tert-butylcyclohexanol, which is then esterified to the final product. The stereoselectivity of the ketone reduction is a key factor in this route. The use of certain catalysts can influence the formation of the desired cis-alcohol. For instance, the hydrogenation of 2-tert-butylcyclohexanone can be achieved using various catalytic systems. nih.gov

Stereoselective Synthesis of this compound

Given the importance of the cis isomer for the fragrance industry, significant research has focused on developing stereoselective methods that favor its formation.

Catalytic Hydrogenation for Diastereoselective Precursor Formation

The diastereoselectivity of the hydrogenation of 2-tert-butylphenol is a critical factor in obtaining a high yield of the cis-2-tert-butylcyclohexanol precursor. The choice of catalyst is paramount in controlling the stereochemical outcome.

Several catalytic systems have been investigated for this purpose:

Nickel/Iron Catalysts: The use of a Raney nickel-iron catalyst in the presence of 2-tert-butylcyclohexyl acetate has been shown to produce a high cis-to-trans ratio of up to 95:5 for 2-tert-butylcyclohexanol. google.comgoogle.com The reaction is typically carried out at temperatures between 90 and 130°C and hydrogen pressures of 10 to 20 bar. google.com

Rhodium Catalysts: Rhodium-based catalysts have also been employed for the hydrogenation of tert-butylphenols. For instance, hydrogenating 4-tert-butylphenol (B1678320) in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid can yield a higher content of the cis-isomer of 4-tert-butylcyclohexanol. google.com While this applies to the 4-substituted isomer, it highlights the potential of rhodium catalysts in controlling stereochemistry in this class of compounds.

Palladium and Ruthenium Catalysts: A two-stage hydrogenation process using a palladium catalyst in the first stage and a ruthenium catalyst in the second has been described for the hydrogenation of 2-tert-butylphenol, achieving a cis/trans ratio of up to 90/10. google.com

The table below summarizes the performance of different catalytic systems in the hydrogenation of 2-tert-butylphenol.

Catalyst SystemPrecursorProductcis:trans RatioReference
Nickel/Iron & 2-tert-butylcyclohexyl acetate2-tert-Butylphenol2-tert-Butylcyclohexanolup to 95:5 google.comgoogle.com
Palladium (stage 1), Ruthenium (stage 2)2-tert-Butylphenol2-tert-Butylcyclohexanolup to 90:10 google.com
Rhodium & HCl/H2SO44-tert-Butylphenol4-tert-ButylcyclohexanolHigh cis content google.com

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. In the context of this compound, enzymes can be used for both the stereoselective reduction of a ketone precursor and the subsequent esterification.

One notable biocatalytic approach involves the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to cis-4-tert-butylcyclohexanol. mdpi.comvapourtec.com Although this example pertains to the 4-substituted isomer, it demonstrates the potential of ADHs to favor the formation of the cis-alcohol. Following the enzymatic reduction, a lipase (B570770), such as Candida antarctica lipase A (CALA), can be employed for the enzymatic acetylation of the cis-alcohol to the corresponding acetate with high diastereoisomeric purity. mdpi.comvapourtec.comproquest.com

A study demonstrated a complete enzymatic synthesis of cis-4-tert-butylcyclohexyl acetate from 4-tert-butylcyclohexanone. The process involved the reduction of the ketone using an alcohol dehydrogenase (ADH200) to yield cis-4-tert-butylcyclohexanol, followed by acetylation with CALA in the presence of vinyl acetate, achieving a diastereomeric excess (de) of over 99%. mdpi.com

The table below outlines the key enzymes and their roles in the biocatalytic synthesis.

Enzymatic StepEnzymeSubstrateProductDiastereomeric Excess (de)Reference
ReductionAlcohol Dehydrogenase (ADH200)4-tert-Butylcyclohexanonecis-4-tert-Butylcyclohexanol>99% mdpi.com
AcetylationCandida antarctica lipase A (CALA)cis-4-tert-Butylcyclohexanolcis-4-tert-Butylcyclohexyl acetate>99% mdpi.com

This biocatalytic route highlights a promising strategy for producing the desired cis isomer with exceptional stereocontrol, paving the way for more sustainable and efficient manufacturing processes.

Enzymatic Reduction of Ketones to Chiral Alcohols

The foundational step in the biocatalytic synthesis of the target compound is the stereoselective reduction of 2-tert-butylcyclohexanone to produce the precursor alcohol, cis-2-tert-butylcyclohexanol. The challenge in this step is to control the direction of hydride attack on the carbonyl group. The bulky tert-butyl group locks the cyclohexane ring in a conformation where this group is equatorial, influencing the accessibility of the carbonyl faces.

Research has focused on using commercial alcohol dehydrogenases (ADHs) for this transformation. In a screening of eighteen different ADHs, several were found to be effective in reducing 4-alkylcyclohexanones with high conversion and diastereoisomeric excess (de). proquest.com For the synthesis of the cis-alcohol precursor to woody acetate, ADH200 was identified as a particularly effective catalyst. mdpi.comresearchgate.net This enzyme, in the presence of a cofactor like NADH and a co-solvent such as 2-propanol for cofactor regeneration, can achieve high conversion of 2-tert-butylcyclohexanone with excellent selectivity for the desired cis-2-tert-butylcyclohexanol. mdpi.com

Table 1: Performance of Selected Alcohol Dehydrogenases in the Reduction of 2-tert-Butylcyclohexanone

EnzymeConversion (%)Diastereomeric Excess (de %) for cis-isomer
ADH200 >99>99
EVO30 HighHigh
ADH 441 HighModerate
ADH 270 HighModerate
ADH 440 >99>99 (for trans-isomer)

Note: This table is compiled from findings indicating ADH200 as the optimal choice for cis-isomer production, while other ADHs showed varying levels of success or selectivity for the trans-isomer. researchgate.net

Lipase-Mediated Acetylation for Stereospecific Ester Formation

Following the creation of the chiral alcohol, the next critical step is the esterification to form the acetate. To preserve and enhance the stereochemical purity, lipase-mediated acetylation is employed. Lipases are valued for their ability to catalyze reactions under mild conditions with high specificity.

For the acetylation of cis-2-tert-butylcyclohexanol, Candida antarctica lipase A (CALA) has been identified as a superior catalyst. mdpi.com The reaction is typically carried out using an acyl donor, such as vinyl acetate, in a suitable organic solvent like methyl tert-butyl ether (MTBE). mdpi.com In a screening of various lipases, CALA demonstrated the highest efficiency, achieving a 95% conversion to this compound in 18 hours. mdpi.com This enzymatic step is crucial as it selectively acylates the cis-alcohol without disturbing the stereocenter, ultimately leading to a final product with a diastereoisomeric excess greater than 99%. mdpi.com

Table 2: Screening of Lipases for the Acetylation of cis-2-tert-Butylcyclohexanol

LipaseConversion (%) after 18h
Candida antarctica lipase A (CALA) 95
Lipase from Pseudomonas fluorescens (AK) Moderate
Lipase from Candida rugosa (CRL AYS) Low
Lipase from Mucor miehei (Lipozyme) Low
Lipase from Pseudomonas cepacia (PS) Low

Note: Data reflects the superior performance of CALA in this specific transformation as reported in the literature. mdpi.com

Continuous-Flow Biocatalytic Processes for Enhanced Stereoselectivity

To improve the efficiency, automation, and sustainability of the synthesis, the individual enzymatic steps have been integrated into a continuous-flow process. proquest.com This advanced approach couples the ADH-mediated reduction and the CALA-mediated acetylation in-line, eliminating the need for isolating the intermediate alcohol. mdpi.com

In a typical setup, the ketone is fed into a stirred membrane reactor containing the ADH enzyme for the reduction step. The aqueous output from this reactor then undergoes in-line extraction into an organic solvent like n-hexane. mdpi.com This organic phase, now containing the cis-alcohol, is mixed with an acyl donor and passed through a packed-bed reactor containing immobilized CALA. proquest.comresearchgate.net This continuous process allows for the production of the final this compound with high purity (de > 99%) and an isolated yield of 81% on a gram scale, showcasing a significant technological improvement over traditional batch processes. proquest.comresearchgate.net

Asymmetric Synthesis and Kinetic Resolution Approaches

Beyond the sequential biocatalytic route, other strategies like chemical asymmetric synthesis and kinetic resolution are employed to access stereochemically pure isomers.

Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly from a precursor. One patented method describes the production of cis-2-tert-butylcyclohexanol, the precursor to the target acetate, through the hydrogenation of 2-tert-butylphenol. google.com This process uses a specific Raney-Nickel-Iron catalyst mixture in the presence of 2-tert-butylcyclohexyl acetate itself, which surprisingly enhances catalyst lifetime and selectivity. google.com Under optimized conditions of 100-130°C and a hydrogen pressure of 10-20 bar, this method can produce 2-tert-butylcyclohexanol with a high cis-to-trans isomer ratio of up to 95:5. google.com

Kinetic Resolution: This technique involves the separation of a racemic mixture of enantiomers (or diastereomers) by exploiting the different reaction rates of the isomers with a chiral catalyst or reagent. In the context of cyclohexyl derivatives, hydrolase-mediated kinetic resolution is a common strategy. almacgroup.com For instance, a racemic mixture of a chiral alcohol can be subjected to acetylation using a lipase. The lipase will selectively acylate one enantiomer at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the highly enriched acetate of one enantiomer and the unreacted alcohol of the other enantiomer. nih.gov Lipases from Pseudomonas stutzeri and Burkholderia cepacia have proven effective in such resolutions of related nitrocyclohexanols, demonstrating the broad applicability of this principle. almacgroup.comnih.gov

Isolation and Purification Techniques for Stereoisomeric Purity

Achieving the high stereoisomeric purity (de > 99%) reported in successful syntheses requires effective isolation and purification techniques. mdpi.com After the synthesis, the crude reaction mixture contains the desired cis-isomer, the undesired trans-isomer, unreacted starting materials, and solvent.

Chromatography: Column chromatography is a fundamental technique for separating stereoisomers. The separation relies on the differential adsorption of the isomers onto a stationary phase (like silica (B1680970) gel). The cis and trans isomers of 2-tert-butylcyclohexyl acetate have different polarities and shapes, which causes them to move through the column at different rates when an eluent is passed through, allowing for their separation. The separation of diastereomeric 2-nitrocyclohexanols by chromatography has been successfully demonstrated, indicating the viability of this technique for related compounds. almacgroup.com

Distillation: Following initial purification, fractional distillation can be used to achieve higher purity, especially on an industrial scale. The cis and trans isomers have slightly different boiling points, which can be exploited to separate them. The final product, this compound, is often obtained as a liquid or crystalline solid after purification. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Kinetic Investigations of Cis 2 Tert Butylcyclohexyl Acetate

General Reaction Pathways of Cyclohexyl Acetates

Cyclohexyl acetates, as esters, undergo a variety of reactions, with hydrolysis, esterification, and transesterification being the most prominent. Oxidation and reduction reactions also play a role under specific conditions.

Hydrolysis Mechanisms and Kinetics in Different Media

The hydrolysis of cyclohexyl acetates to form cyclohexanol (B46403) and acetic acid can be catalyzed by either acid or base.

Under basic conditions, the reaction typically proceeds through a nucleophilic acyl substitution mechanism (BAC2). The rate of alkaline hydrolysis of various cyclohexyl acetates, including cis- and trans-4-tert-butylcyclohexyl acetates, has been studied in aqueous dioxane. rsc.org The rate of hydrolysis is influenced by the solvent composition, with a greater rate observed in more aqueous solutions. rsc.org

Acid-catalyzed hydrolysis follows a different pathway, often involving the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis of cyclohexyl acetate (B1210297) to cyclohexanol has been investigated using various acid catalysts. researchgate.netresearchgate.net The conversion of cyclohexyl acetate can be influenced by factors such as the amount of water present and the nature of the catalyst. researchgate.net For instance, increasing the water-to-cyclohexyl acetate mass ratio has been shown to increase the conversion rate. researchgate.net

The table below presents data on the conversion and selectivity of cyclohexyl acetate hydrolysis under different catalytic conditions.

CatalystConversion of Cyclohexyl Acetate (%)Selectivity to Cyclohexanol (%)
UIO-66-PhSO3H (1 wt%)66~100
UIO-66-PhSO3H (4 wt%)85.6~100
UIO-66-PhSO3H (5 wt%)65.7~100
Carbon Solid Acid (CSA)25.099.4
CSALA86.697.3

Data compiled from multiple sources. researchgate.netresearchgate.net

Esterification and Transesterification Equilibria

Esterification, the reverse of hydrolysis, is a key reaction for the synthesis of cis-2-tert-butylcyclohexyl acetate, often prepared by the acetylation of cis-2-tert-butylcyclohexanol (B1618334). google.comchemicalbook.com This reaction is typically catalyzed by strong acids like sulfuric acid or by solid acid catalysts. researchgate.net The production of cyclohexyl acetate from cyclohexanol and acetic acid is a reversible, equilibrium-limited reaction. researchgate.net

Transesterification, the process of exchanging the alkoxy group of an ester, is another important reaction. For instance, the transesterification of methyl acetoacetate (B1235776) with cyclohexanol has been studied using various catalysts. nih.gov This method is a convenient way to modify esters. nih.gov

Oxidation and Reduction Pathways

The oxidation of cyclohexyl acetate can lead to the formation of the corresponding ketone, 2-tert-butylcyclohexanone (B158629). This transformation can be achieved using strong oxidizing agents. The reactivity of the C-H bonds in the cyclohexyloxy moiety of cyclohexyl acetate towards radicals has also been investigated. researchgate.net

Reduction of cyclohexyl acetates, for example with lithium aluminum hydride, would yield the corresponding alcohol, in this case, 2-tert-butylcyclohexanol (B1585498).

Influence of Stereochemistry on Reaction Rates and Selectivity

The stereochemistry of substituted cyclohexanes has a profound impact on their reactivity. The orientation of the substituent groups (axial versus equatorial) can significantly influence the rates and products of reactions.

Conformational Effects on Hydrolysis Kinetics

The rate of alkaline hydrolysis of cyclohexyl acetates is highly dependent on the conformation of the acetoxy group. Esters with equatorial acetoxy groups are generally hydrolyzed more rapidly than their axial counterparts. rsc.org This principle is so well-established that kinetic data from hydrolysis reactions are often used to determine the conformational preferences of reactive groups. rsc.org

For the 4-tert-butylcyclohexyl acetates, the bulky tert-butyl group effectively locks the conformation, forcing the substituent in the cis isomer to be axial and in the trans isomer to be equatorial. rsc.org Consequently, trans-4-tert-butylcyclohexyl acetate, with its equatorial acetoxy group, undergoes alkaline hydrolysis at a faster rate than the cis isomer, which has an axial acetoxy group. rsc.org

The table below shows the rate constants for the alkaline hydrolysis of various cyclohexyl acetates.

Compound10³k (l. mol⁻¹ sec⁻¹) at 50°C in 70% Dioxan
Cyclohexyl acetate5.86
cis-4-tert-Butylcyclohexyl acetate (axial OAc)1.83
trans-4-tert-Butylcyclohexyl acetate (equatorial OAc)7.90

Adapted from Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). rsc.org

Solvolytic Studies and Rearrangement Mechanisms of Related Cyclohexyl Derivatives

Solvolysis reactions of cyclohexyl derivatives, particularly those with good leaving groups like tosylates, provide valuable insights into reaction mechanisms, including the potential for carbocation rearrangements.

The solvolysis of 2-alkylcyclohexyl tosylates has been studied to understand the influence of vicinal groups on reaction rates and product distributions. rsc.org For instance, the acetolysis and ethanolysis of the four stereoisomeric 2-methyl-4-tert-butylcyclohexyl tosylates have been investigated. rsc.org These studies reveal that the reaction rates and the nature of the products are highly dependent on the stereochemistry of both the leaving group and the neighboring methyl group. rsc.org

A key feature of cyclohexyl cation chemistry is the propensity for rearrangement. The secondary cyclohexyl cation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation if an appropriate substituent is present. Furthermore, ring contraction of a cyclohexyl cation to a more stable methylcyclopentyl cation is a known rearrangement pathway. reddit.comstackexchange.com In the context of cis-2-tert-butylcyclohexyl derivatives, the formation of a carbocation at C-1 could potentially lead to a 1,2-hydride shift from C-2 or rearrangement of the tert-butyl group, although the latter is generally less favorable. The specific rearrangement pathways would depend on the reaction conditions and the stability of the intermediate and final carbocations. msu.edu

Radical Reactions and Diastereofacial Selectivity

The presence of the cis-2-tert-butyl group on the cyclohexane (B81311) ring establishes a distinct steric environment that governs the approach of incoming radicals, leading to notable diastereofacial selectivity. In its most stable chair conformation, the large tert-butyl group occupies an equatorial position to minimize steric strain, which in turn influences the accessibility of the axial and equatorial hydrogen atoms on the ring.

Systematic studies on the diastereoselectivity of radical reactions on substituted cyclohexanes have shown that the stereochemical outcome is highly dependent on the substitution pattern. For instance, in radical carboazidation of methylenecyclohexane (B74748) derivatives, the introduction of an axial substituent at the 2-position can lead to excellent stereoselectivity, favoring an axial attack by the incoming radical. fiveable.melibretexts.org While this study does not directly involve this compound, the principles of steric hindrance directing the approach of the radical are applicable.

The conformational preference of the tert-butyl group in an equatorial position locks the cyclohexane ring into a specific chair conformation. This rigidity means that the two faces of the cyclohexane ring are not equivalent. Radical abstraction of a hydrogen atom from the cyclohexane ring, a key step in many radical reactions, will exhibit a preference for the less sterically hindered face. The bulky tert-butyl group shields the syn-face of the ring, leading to a preferential attack of the radical on the anti-face.

The general principles of stereoselectivity in radical reactions have been extensively reviewed, highlighting that control over the reactive conformation of substrates is crucial for achieving high diastereoselectivity. cmu.edu In the case of this compound, the fixed conformation due to the equatorial tert-butyl group provides this necessary control. The predominance of an axial attack on cyclohexyl radicals is a well-established phenomenon, driven by a combination of steric and torsional effects. thieme-connect.de

Table 1: Factors Influencing Diastereofacial Selectivity in Radical Reactions of Substituted Cyclohexanes

FactorInfluence on SelectivityRelevant Findings for this compound
Steric Hindrance The bulky substituent directs the incoming radical to the less hindered face.The equatorial tert-butyl group in this compound sterically shields one face of the cyclohexane ring, favoring radical attack on the opposite face.
Conformational Rigidity A locked conformation presents non-equivalent faces to the attacking radical.The strong preference of the tert-butyl group for the equatorial position provides a rigid conformational template. fiveable.meupenn.eduresearchgate.net
Torsional Effects Strain in the transition state can favor one approach over another.Axial attack on cyclohexyl radicals is often favored to minimize torsional strain in the transition state. thieme-connect.de
Electronic Effects Substituents can electronically influence the stability of the radical intermediate.The ester group may have a minor electronic influence, but steric effects are generally dominant in this system.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound, such as through hydrolysis of the ester group, provides further insight into its chemical reactivity. The mechanism of these reactions is also heavily influenced by the steric environment around the reactive center.

Enzymatic hydrolysis of esters has been a subject of detailed mechanistic studies. For instance, the hydrolysis of ester bonds in molecules with structural similarities to this compound, such as polyethylene (B3416737) terephthalate (B1205515) (PET) monomers, has been investigated using techniques like NMR spectroscopy to understand the enzyme's mechanism at a molecular level. nih.govnih.gov Lipases, a class of enzymes that catalyze the hydrolysis of esters, are known to exhibit high selectivity. The mechanism typically involves the formation of an acyl-enzyme intermediate through a catalytic triad (B1167595) of amino acids in the enzyme's active site. researchgate.net

The chemical hydrolysis of esters, or saponification, under basic conditions is a well-understood second-order reaction. researchgate.netcore.ac.ukegyankosh.ac.inquora.com The reaction proceeds through a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Table 2: General Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

StepDescription
1 Nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester.
2 Formation of a tetrahedral intermediate.
3 Collapse of the tetrahedral intermediate, leading to the departure of the alkoxide leaving group.
4 Acid-base reaction between the carboxylic acid and the alkoxide to form the carboxylate and the alcohol.

For this compound, the rate of saponification would be significantly impacted by the steric hindrance from the adjacent tert-butyl group. This steric hindrance would impede the approach of the nucleophilic hydroxide ion to the carbonyl carbon, resulting in a slower reaction rate compared to unhindered cyclohexyl acetates. Kinetic studies on the saponification of various esters have shown that the rate constant is highly sensitive to the steric environment around the ester functionality. researchgate.net

Advanced Analytical and Spectroscopic Techniques in Research on Cis 2 Tert Butylcyclohexyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Structural Elucidation and Proton Environments

Proton NMR (¹H NMR) provides detailed information about the chemical environment of each hydrogen atom within a molecule. In the case of cis-2-tert-butylcyclohexyl acetate (B1210297), the chair conformation of the cyclohexane (B81311) ring is heavily biased by the bulky tert-butyl group, which preferentially occupies an equatorial position to minimize steric strain. This has a profound effect on the chemical shifts and coupling constants of the ring protons.

In the cis isomer, both the tert-butyl group and the acetate group are on the same side of the cyclohexane ring. For the most stable chair conformation, this results in one substituent being axial and the other equatorial. Due to the A-value of the tert-butyl group being much larger than that of the acetate group, the tert-butyl group will overwhelmingly adopt the equatorial position. This forces the acetate group into an axial orientation.

The proton at C1 (the carbon bearing the acetate group), being in an equatorial position, will exhibit a characteristic chemical shift and coupling pattern. It will typically appear as a multiplet with small axial-equatorial and equatorial-equatorial coupling constants. The protons of the tert-butyl group will appear as a sharp singlet around 0.9 ppm, while the acetyl methyl protons will also be a singlet, typically found further downfield around 2.0 ppm. The remaining cyclohexane ring protons will produce a complex series of overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for cis-2-tert-Butylcyclohexyl Acetate

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (methine, -CHOAc)4.5 - 4.8Multiplet
Cyclohexane Ring Protons1.0 - 2.2Multiplets
Acetyl Methyl Protons (-COCH₃)~2.0Singlet
tert-Butyl Protons (-C(CH₃)₃)~0.9Singlet

Note: Predicted data is based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR for Carbon Skeleton Analysis and Conformational Insights

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemistry.

In the diequatorial conformation of the cis isomer, the carbon atoms of the cyclohexane ring will have chemical shifts influenced by the presence of the bulky substituents. The carbon bearing the acetate group (C1) and the carbon with the tert-butyl group (C2) will be significantly downfield. The carbons of the tert-butyl group and the acetyl group will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (methine, -CHOAc)70 - 75
C2 (methine, -CH-tBu)45 - 50
Cyclohexane Ring Carbons20 - 40
Acetyl Carbonyl Carbon (-C =O)170 - 171
Acetyl Methyl Carbon (-COC H₃)20 - 22
tert-Butyl Quaternary Carbon (-C (CH₃)₃)32 - 34
tert-Butyl Methyl Carbons (-C(C H₃)₃)27 - 29

Note: Predicted data is based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Assignments

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often necessary for unambiguous stereochemical assignments.

Correlation Spectroscopy (COSY) experiments are used to identify proton-proton coupling networks. In this compound, a COSY spectrum would show correlations between the H1 proton and its neighboring protons on the cyclohexane ring, helping to trace the connectivity of the spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining spatial proximity between protons. For this compound, a NOESY experiment would be crucial in confirming the cis relationship between the tert-butyl group and the acetate group. In the diequatorial conformation, a cross-peak would be expected between the proton at C1 and the proton at C2. Furthermore, NOE correlations between the axial protons on the same side of the ring can help to confirm the chair conformation.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the cis isomer of 2-tert-butylcyclohexyl acetate from its trans counterpart and for quantifying their respective ratios in a mixture.

Gas Chromatography (GC) for Isomeric Purity and Ratio Determination

Gas chromatography is a highly effective method for separating volatile compounds like this compound and its trans isomer. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. Due to their different shapes and polarities, the cis and trans isomers will have different retention times on a given GC column.

Typically, a non-polar or a slightly polar capillary column is used for this separation. The cis isomer, often being slightly more polar or having a different boiling point, will elute at a different time than the trans isomer. By comparing the retention times of an unknown sample to those of authenticated standards of the cis and trans isomers, the identity of each peak can be confirmed. The area under each peak is proportional to the amount of that isomer present, allowing for the determination of the isomeric ratio. For instance, on a standard non-polar column, the cis isomer often has a shorter retention time than the trans isomer.

Table 3: Example Gas Chromatography Retention Data for 2-tert-Butylcyclohexyl Acetate Isomers

IsomerKovats Retention Index (Non-polar column)
This compound~1348
trans-2-tert-Butylcyclohexyl acetate~1362

Note: Retention indices can vary depending on the specific GC column and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated isomers elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (198.30 g/mol ). However, this peak may be weak or absent. More prominent will be the fragmentation peaks. A key fragmentation is the loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH), leading to significant peaks. Another characteristic fragmentation is the loss of the tert-butyl group, resulting in a prominent peak at m/z 57. The fragmentation patterns of the cis and trans isomers are often very similar, making their distinction by mass spectrometry alone challenging without chromatographic separation.

Table 4: Key Mass Spectral Fragmentation Peaks for 2-tert-Butylcyclohexyl Acetate

m/zRelative IntensityPossible Fragment Ion
138Moderate[M - C₄H₁₀]⁺ or [M - CH₃COOH]⁺
123Moderate[M - C₄H₉ - CH₂]⁺
82High[C₆H₁₀]⁺ (cyclohexene radical cation)
67Moderate[C₅H₇]⁺
57Very High (often base peak)[C(CH₃)₃]⁺ (tert-butyl cation)
43High[CH₃CO]⁺ (acetyl cation)

Note: Relative intensities can vary depending on the MS instrument and ionization conditions.

Chiral Stationary Phase Chromatography for Enantiomeric Excess Analysis

The separation of enantiomers, which are non-superimposable mirror images of a chiral compound, is a significant challenge in chemical analysis. For this compound, which possesses chiral centers, determining the enantiomeric excess (ee) is critical, particularly in applications like fragrance and pharmaceutical industries where the biological activity of enantiomers can differ significantly. hplc.eu Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is a powerful technique for this purpose.

Chiral stationary phases (CSPs) are specifically designed to interact differently with each enantiomer, leading to their separation. These phases can be based on various chiral selectors, such as proteins, cyclodextrins, or Pirkle-type phases. For a compound like this compound, a non-polar analyte, normal phase chromatography on a CSP is often employed. The choice of the stationary phase and the mobile phase composition are critical for achieving optimal separation.

While specific application notes detailing the enantiomeric separation of this compound are not extensively published in readily available literature, the principles of CSP-HPLC are well-established. For instance, polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times and allowing for their quantification.

The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. This information is vital for quality control and for understanding the stereoselectivity of synthetic routes leading to this compound.

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is an indispensable tool for the analysis of this compound, providing key information about its functional groups and conformational isomers. The IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Key functional group absorptions in the IR spectrum of this compound include:

C=O Stretch: A strong absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in an ester.

C-O Stretch: The C-O stretching vibrations of the ester group typically appear as two bands in the 1300-1000 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the cyclohexane ring and the tert-butyl group are found in the 3000-2850 cm⁻¹ range.

Beyond simple functional group identification, IR spectroscopy can be employed to study the conformational equilibrium of the cyclohexane ring. The cis-isomer of 2-tert-butylcyclohexyl acetate can exist in two primary chair conformations. In one conformation, both the tert-butyl and the acetate groups are in equatorial positions (diequatorial), while in the other, they are in axial positions (diaxial). The large tert-butyl group strongly prefers the equatorial position to minimize steric strain. However, the conformational preference of the acetate group can be influenced by various factors.

The C-O stretching and C-Br stretching vibrations have been used as probes to study the conformational isomerism in similar substituted cyclohexanes. researchgate.net By analyzing the position and relative intensities of specific bands in the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), researchers can deduce the predominant conformation of the molecule. For example, the frequency of the C-O stretch can be sensitive to the axial or equatorial orientation of the acetate group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) is a common method used to generate ions.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺), which corresponds to the intact molecule with one electron removed. The nominal molecular weight of this compound (C₁₂H₂₂O₂) is 198 g/mol . nih.govnih.gov Therefore, a molecular ion peak is expected at an m/z of 198.

In addition to the molecular ion, the mass spectrum displays a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group.

For this compound, some expected key fragment ions include:

Loss of the tert-butyl group: A prominent peak at m/z 141 (M - 57) would result from the cleavage of the tert-butyl radical.

Loss of the acetate group: A peak at m/z 139 (M - 59) could be observed due to the loss of the acetoxy radical.

McLafferty rearrangement: This rearrangement can lead to the formation of a radical cation with m/z 138, corresponding to the loss of acetic acid (60 Da).

Formation of the tert-butyl cation: A very stable tert-butyl cation would give a strong signal at m/z 57. nih.govmassbank.eu

Formation of the acetyl cation: A peak at m/z 43 is characteristic of the acetyl group ([CH₃CO]⁺). nih.gov

The relative intensities of these fragment ions provide further insight into the stability of the ions and the fragmentation pathways.

Table of Key Mass Spectral Data for this compound nih.govmassbank.eu

m/zRelative IntensityPossible Fragment
198Low[M]⁺
141Moderate[M - C(CH₃)₃]⁺
138Moderate[M - CH₃COOH]⁺
82High[C₆H₁₀]⁺
57Very High[C(CH₃)₃]⁺
43High[CH₃CO]⁺

Note: Relative intensities are approximate and can vary depending on the instrument and conditions.

This fragmentation data, combined with the molecular ion peak, provides strong evidence for the structure of this compound.

Theoretical and Computational Chemistry Studies on Cis 2 Tert Butylcyclohexyl Acetate

Quantum Chemical Calculations for Conformational Energy Landscapes

The conformational flexibility of the cyclohexane (B81311) ring in cis-2-tert-butylcyclohexyl acetate (B1210297) is a central aspect of its chemical nature. Quantum chemical calculations are instrumental in mapping the potential energy surface and identifying the most stable conformations.

For cis-2-tert-butylcyclohexyl acetate, the chair conformation is the most stable arrangement of the cyclohexane ring. However, the presence of two bulky substituents, the tert-butyl group and the acetate group, in a cis-1,2 relationship, leads to significant steric interactions. In the most stable chair conformation, one substituent must occupy an axial position while the other is equatorial. Due to the large size of the tert-butyl group, it strongly prefers the equatorial position to minimize steric strain. This forces the acetate group into the axial position.

Furthermore, quantum chemical calculations can elucidate the energy barriers for ring inversion, the process by which one chair conformation converts to another. These barriers are crucial for understanding the dynamic behavior of the molecule.

Molecular Modeling and Dynamics Simulations of Cyclohexane Rings

Molecular modeling and dynamics simulations provide a time-resolved perspective on the behavior of this compound. These methods allow for the exploration of conformational changes and intermolecular interactions over time.

Molecular dynamics (MD) simulations of this compound in various environments, such as in a vacuum or in a solvent, can reveal the preferred conformations and the frequency of transitions between them. These simulations confirm that the chair conformation with the equatorial tert-butyl group and axial acetate group is the predominant form.

These simulations also provide insights into the intramolecular motions of the molecule. For example, the rotational freedom of the acetate group and the vibrational modes of the cyclohexane ring can be analyzed. This information is valuable for interpreting experimental data, such as that from spectroscopic techniques.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectra with experimentally obtained spectra, the accuracy of the computational model and the assigned conformation can be verified. The predicted chemical shifts for the axial and equatorial protons on the cyclohexane ring are particularly sensitive to the ring's conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the normal modes of this compound can be calculated using quantum chemical methods. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. The characteristic C=O stretching frequency of the acetate group and the various C-H and C-C stretching and bending modes of the cyclohexane and tert-butyl groups can be predicted and compared with experimental values.

Mass Spectrometry: While not directly a predictive method in the same way as for NMR or IR, computational tools can aid in the interpretation of mass spectra. For instance, the fragmentation patterns observed in the GC-MS of 2-tert-butylcyclohexyl acetate can be rationalized by considering the stability of the resulting carbocations and radical fragments, which can be estimated using computational methods. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

A key reaction of interest is the hydrolysis of the ester bond. Computational studies can model the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. These calculations can determine the activation energies for each step of the mechanism, providing insights into the reaction rate and the factors that influence it. For example, the steric hindrance around the carbonyl group due to the bulky tert-butyl group can be shown to affect the approach of the nucleophile, thereby influencing the reaction's kinetics.

The stereochemical outcome of reactions can also be explored. For instance, if a reaction proceeds via a carbocation intermediate, the stereochemistry at the carbon bearing the acetate group could be lost. Computational modeling can help predict the likelihood of such pathways and the expected product distribution.

Structure-Activity Relationship Modeling in a Stereochemical Context

In the context of its use as a fragrance, the stereochemistry of 2-tert-butylcyclohexyl acetate is crucial. The cis and trans isomers have distinct odors, and computational methods can be used to explore the underlying structure-activity relationships (SAR). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular descriptors with the perceived odor. For this compound, these descriptors can include its molecular shape, surface area, and the distribution of electrostatic potential on its surface. By comparing these descriptors with those of other fragrance molecules, it is possible to identify the key structural features responsible for its characteristic scent.

Molecular docking simulations can also be employed to model the interaction of this compound with olfactory receptors. Although the exact structures of these receptors are often unknown, homology models can be used to gain insights into the binding process. These simulations can help to explain why the cis isomer interacts differently with the receptors than the trans isomer, leading to their different odor profiles.

Applications of Cis 2 Tert Butylcyclohexyl Acetate As a Research Probe and in Green Chemistry

Model Compound for Stereochemical Reactivity Studies in Organic Synthesis

The fixed conformation of the cyclohexane (B81311) ring due to the bulky tert-butyl group in cis-2-tert-butylcyclohexyl acetate (B1210297) makes it an excellent model compound for studying the stereochemical outcomes of various organic reactions. The tert-butyl group preferentially occupies an equatorial position, which in the cis isomer forces the acetate group into an axial orientation. This locked conformation allows researchers to probe the influence of steric hindrance and stereoelectronic effects on reaction pathways with a high degree of predictability.

For instance, studies on the hydrolysis of cis- and trans-2-tert-butylcyclohexyl acetates have provided valuable insights into the mechanisms of ester cleavage. The differing accessibilities of the axial acetate in the cis isomer and the equatorial acetate in the trans isomer lead to distinct reaction rates and, in some cases, different product distributions. This has been instrumental in developing and refining models for nucleophilic substitution reactions on cyclohexane systems.

Development of Sustainable Synthetic Methodologies for Cyclohexyl Esters

The synthesis of cyclohexyl esters, including cis-2-tert-butylcyclohexyl acetate, has been a focus of green chemistry initiatives aimed at developing more sustainable and atom-economical processes. researchgate.net Traditional methods often involve the use of stoichiometric and hazardous reagents, leading to significant waste generation.

Recent research has explored the use of solid acid catalysts, such as ion-exchange resins, for the direct esterification of cyclohexene (B86901) with carboxylic acids. researchgate.net This approach offers a 100% atom-economical route to cyclohexyl esters, as all atoms of the reactants are incorporated into the final product. researchgate.net The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, further enhancing the environmental credentials of the process. researchgate.net For example, the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate has been successfully demonstrated using reactive distillation, a process that combines reaction and separation in a single unit to improve conversion and energy efficiency. acs.org

Table 1: Comparison of Catalysts for Cyclohexyl Ester Synthesis
Catalyst TypeAdvantagesDisadvantagesRepresentative Examples
Homogeneous Acids (e.g., H2SO4)High activityDifficult to separate from product, corrosive, waste generationTraditional esterification
Heterogeneous Solid Acids (e.g., Ion-exchange resins)Reusable, non-corrosive, reduced wasteCan be deactivated by oligomerization of reactantsAmberlyst 15, HZSM-5
Biocatalysts (e.g., Lipases)High selectivity, mild reaction conditionsCan be expensive, may have limited stabilityCandida antarctica lipase (B570770) A (CALA)

Research on Biocatalytic Route Development for Complex Molecules

The selective synthesis of specific stereoisomers of complex molecules is a significant challenge in organic chemistry. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool to achieve high stereoselectivity under mild and environmentally benign conditions. The synthesis of this compound has been a target for the development of biocatalytic processes. mdpi.comproquest.com

One notable approach involves a two-step enzymatic procedure. mdpi.comproquest.com First, a commercial alcohol dehydrogenase (ADH) is used for the stereoselective reduction of 2-tert-butylcyclohexanone (B158629) to cis-2-tert-butylcyclohexanol (B1618334). mdpi.comproquest.com Subsequently, an enzymatic acetylation catalyzed by an immobilized lipase, such as Candida antarctica lipase A (CALA), is employed to convert the alcohol to the desired cis-acetate. mdpi.comproquest.com This all-enzymatic route provides high diastereoisomeric purity of the final product. mdpi.comproquest.com

Mechanistic Probes in Enzyme Specificity Studies

The well-defined stereochemistry of this compound and its corresponding alcohol precursor makes them valuable probes for investigating the specificity and mechanism of enzymes, particularly lipases and alcohol dehydrogenases. By comparing the enzymatic conversion rates and selectivity for the cis and trans isomers, researchers can gain insights into the shape and steric constraints of the enzyme's active site.

For example, the successful enzymatic acetylation of cis-4-tert-butylcyclohexanol to its corresponding acetate using Candida antarctica lipase A (CALA) highlights the enzyme's ability to accommodate the specific stereochemistry of the substrate. mdpi.comproquest.com Studies with a range of alcohol dehydrogenases have also demonstrated varying degrees of stereoselectivity in the reduction of the corresponding ketone, providing valuable data for understanding how different enzymes recognize and transform substrates with bulky substituents on a cyclohexane ring. mdpi.comproquest.com

Table 2: Enzymatic Synthesis of cis-4-tert-Butylcyclohexyl Acetate
Enzymatic StepEnzymeSubstrateProductKey Finding
ReductionAlcohol Dehydrogenase (ADH)4-tert-Butylcyclohexanone (B146137)cis-4-tert-ButylcyclohexanolHigh conversion and diastereoisomeric excess achieved with specific ADHs. mdpi.comproquest.com
AcetylationCandida antarctica Lipase A (CALA)cis-4-tert-Butylcyclohexanolcis-4-tert-Butylcyclohexyl AcetateEfficient acetylation with high yield and diastereomeric purity. mdpi.comproquest.com

Contribution to Fundamental Understanding of Cyclohexane Chemistry

The study of this compound and related compounds has made significant contributions to the fundamental understanding of cyclohexane chemistry. The "A-value" of the tert-butyl group, which quantifies its steric demand, is a cornerstone of conformational analysis. The predictable influence of this group on the conformation of the cyclohexane ring allows for the systematic investigation of reaction mechanisms, stereoelectronic effects, and the principles of asymmetric synthesis.

Research involving this molecule has provided concrete examples that illustrate theoretical concepts taught in organic chemistry, such as chair conformations, axial and equatorial substituents, and the influence of steric hindrance on reactivity. The wealth of experimental data generated from studies on 2-tert-butylcyclohexyl systems continues to be a valuable resource for refining our understanding of the structure and reactivity of cyclic organic molecules.

Future Directions and Emerging Research Avenues for Cis 2 Tert Butylcyclohexyl Acetate

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The precise spatial arrangement of the cis isomer is crucial for its desired fragrance profile, making stereoselective synthesis a primary area of research. Future work is increasingly focused on developing more efficient and environmentally benign catalytic systems to selectively produce cis-2-tert-butylcyclohexyl acetate (B1210297).

One promising direction is the use of biocatalysts. For instance, the enzymatic acetylation of cis-2-tert-butylcyclohexanol (B1618334) using lipases like Candida antarctica lipase (B570770) A (CALA) in the presence of an acetyl donor such as vinyl acetate has shown high conversion rates. mdpi.com The development of continuous-flow processes for such enzymatic reactions represents a significant step towards more efficient and automated industrial synthesis. mdpi.com

In addition to biocatalysis, research into novel metallic catalysts continues to be a key area. The hydrogenation of 2-tert-butylphenol (B146161), a precursor, is a critical step where catalyst choice dictates the cis/trans ratio of the resulting cyclohexanol (B46403). Systems using Raney Nickel have been traditionally employed. google.com However, a patented method highlights the use of a nickel/iron catalyst mixture in the presence of the final product, 2-tert-butylcyclohexyl acetate, to significantly prolong the catalyst's life and maintain a high cis-to-trans ratio over repeated uses. google.com Future research will likely explore other earth-abundant metal catalysts and novel ligand designs to further enhance stereoselectivity and catalyst efficiency under milder reaction conditions. acs.org

Advanced Spectroscopic Characterization in Complex Biological Matrices

A comprehensive toxicologic and dermatologic review of cis-2-tert-butylcyclohexyl acetate, when used as a fragrance ingredient, has been conducted, including its pharmacokinetics, which involves studying its absorption, distribution, metabolism, and excretion. nih.gov Understanding the metabolic fate of this compound requires sophisticated analytical techniques capable of identifying and quantifying the parent compound and its metabolites in complex biological samples like blood, urine, and skin tissue.

Future research will necessitate the application of advanced spectroscopic methods. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are valuable, more advanced methodologies will be required for detailed structural elucidation of metabolites. nist.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) can provide precise mass measurements, enabling the identification of unknown metabolic products.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy will be instrumental. 1H and 13C-NMR are fundamental for confirming the structure of the parent compound and its derivatives. rsc.org Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), can be employed to fully characterize the structure of metabolites formed in biological systems. The challenge lies in detecting and characterizing these substances at very low concentrations within a complex biological matrix. Future studies may focus on developing sensitive, high-resolution methods for in vivo or ex vivo metabolic profiling.

Integration of Machine Learning in Predicting Stereochemical Outcomes

The prediction of stereochemical outcomes in chemical reactions is a significant challenge. Machine learning (ML) is emerging as a powerful tool to address this complexity. nih.govnih.gov By training algorithms on large datasets of chemical reactions, ML models can learn the intricate relationships between reactants, catalysts, solvents, and the stereoselectivity of the products. researchgate.net

For the synthesis of this compound, ML models could be developed to predict the cis/trans ratio based on a wide array of reaction parameters. Algorithms like Random Forest and deep learning approaches have been successfully used to predict enantioselectivity and reaction conditions for other complex chemical transformations. nih.govnih.gov These models can help screen virtual libraries of catalysts and reaction conditions, guiding experimental work toward the most promising strategies for maximizing the yield of the desired cis isomer. researchgate.net This in silico approach can accelerate the discovery of novel and more efficient synthetic routes, reducing the need for extensive trial-and-error experimentation. nih.gov

Development of High-Throughput Screening for Enzymatic Biotransformations

The discovery of novel and more efficient enzymes for the synthesis of this compound can be greatly accelerated by high-throughput screening (HTS) techniques. youtube.com As biocatalytic routes become more attractive, the ability to rapidly screen large libraries of natural or engineered enzymes for desired activity and stereoselectivity is crucial.

Droplet-based microfluidics is a particularly promising HTS technology. uiuc.edu This method allows for the encapsulation of single enzyme-expressing cells in millions of tiny droplets, each acting as an individual microreactor. These droplets can then be rapidly sorted based on a fluorescent signal linked to the production of the target molecule, enabling the screening of vast enzyme libraries in a short amount of time. uiuc.edu Such platforms could be adapted to screen for lipases or other esterases that exhibit superior performance in the acetylation of 2-tert-butylcyclohexanol (B1585498) to its cis-acetate ester. This approach not only speeds up the discovery process but also significantly reduces the cost and labor associated with traditional screening methods. youtube.com

Multiscale Computational Modeling of Reaction Dynamics

To complement experimental studies, multiscale computational modeling provides powerful insights into the fundamental mechanisms that govern chemical reactions. For the synthesis of this compound, these models can operate at different levels of theory to explain and predict stereoselectivity.

At the quantum mechanics (QM) level, methods like Density Functional Theory (DFT) can be used to model the transition states of the reaction. acs.org By calculating the energy barriers for the formation of the cis and trans products, researchers can understand the origin of stereoselectivity in a given catalytic system. acs.org For enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These approaches treat the reactive center of the enzyme-substrate complex with high-level QM, while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics (MM). acs.org

Molecular dynamics (MD) simulations can further illuminate the reaction by modeling the dynamic movements of the catalyst, substrate, and solvent molecules over time. mdpi.comnih.gov These simulations can reveal how the enzyme's structure adapts to the substrate and how interactions within the catalytic site guide the reaction toward the desired stereochemical outcome. nih.govuiuc.edu Such detailed mechanistic understanding is invaluable for the rational design of new catalysts and the optimization of reaction conditions.

Expanding Research on Derivatization for New Chemical Entities

Beyond its use in fragrances, the this compound scaffold holds potential for the development of new chemical entities with novel applications. Research into the derivatization of this and related compounds is an emerging field. Studies have shown that derivatives of the structurally similar 4-tert-butylcyclohexanone (B146137) can exhibit biological activities, including antibacterial and insecticidal properties. researchgate.netnih.gov

Future research could systematically explore the chemical space around the cis-2-tert-butylcyclohexyl moiety. The precursor, cis-2-tert-butylcyclohexanol, can serve as a starting point for synthesizing a variety of new esters, ethers, amines, and other functionalized molecules. researchgate.net For example, copper-catalyzed reactions are being developed to synthesize chiral amines from related cyclic compounds. acs.org These new derivatives could then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or agrochemicals. The synthesis of novel tetrahydroquinazoline (B156257) derivatives from cyclohexanone (B45756) precursors also highlights the versatility of this chemical framework for creating complex molecular architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying cis-2-tert-butylcyclohexyl acetate in complex mixtures?

  • Methodology : Gas chromatography-mass spectrometry (GC/MS) is the gold standard. Use a non-polar column (e.g., DB-5MS) with a temperature program starting at 50°C (hold 2 min) to 250°C at 5°C/min. The compound elutes at a retention index (RI) of 1293 (Kováts index) and exhibits a molecular ion peak at m/z 198 (C₁₂H₂₂O₂) . Confirm identity using reference standards (e.g., CAS 20298-69-5) .
  • Data Validation : Compare fragmentation patterns with libraries like NIST or Adams’ Essential Oil Components . Quantify via internal standardization (e.g., n-alkanes) with calibration curves spanning 0.1–100 µg/mL.

Q. How can the cis-isomer be distinguished from trans- or other structural isomers experimentally?

  • Methodology :

  • NMR : The axial/equatorial orientation of the tert-butyl group in the cis-isomer creates distinct ¹H and ¹³C chemical shifts. For example, the tert-butyl protons resonate upfield (δ 0.8–1.1 ppm) due to shielding effects, while the acetate methyl group appears at δ 2.0–2.1 ppm .
  • Polarimetry : The cis-isomer may exhibit optical activity if synthesized enantioselectively. Measure specific rotation ([α]D) in chloroform at 20°C.
    • Chromatography : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol (95:5) to resolve enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.